molecular formula C22H24ClN3O5S B11169800 3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11169800
M. Wt: 478.0 g/mol
InChI Key: DCDLINWZYWCABZ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylsulfamoyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride.

    Introduction of the diethylsulfamoyl group: This step involves the reaction of the oxazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the final product: The final step involves the coupling of the intermediate with 2-methoxyphenyl isocyanate under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C22H24ClN3O5S

Molecular Weight

478.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H24ClN3O5S/c1-5-26(6-2)32(28,29)15-11-12-19(30-4)18(13-15)24-22(27)20-14(3)31-25-21(20)16-9-7-8-10-17(16)23/h7-13H,5-6H2,1-4H3,(H,24,27)

InChI Key

DCDLINWZYWCABZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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